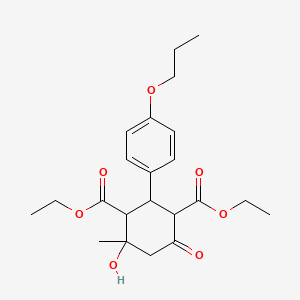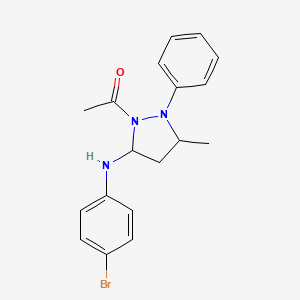
2-acetyl-N-(4-bromophenyl)-5-methyl-1-phenyl-3-pyrazolidinamine
Descripción general
Descripción
2-acetyl-N-(4-bromophenyl)-5-methyl-1-phenyl-3-pyrazolidinamine is a useful research compound. Its molecular formula is C18H20BrN3O and its molecular weight is 374.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 373.07897 g/mol and the complexity rating of the compound is 405. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
2-acetyl-N-(4-bromophenyl)-5-methyl-1-phenyl-3-pyrazolidinamine is a compound that can be synthesized through the bromination of pyrazol-3-ol derivatives, leading to bromo-substituted products. These compounds can further undergo acetylation to form O-acetyl derivatives, showcasing a method to modify the chemical structure for potential applications in material science or as intermediates in organic synthesis. The detailed spectroscopic data for these derivatives provide insights into their structural and chemical properties, which are crucial for their application in various scientific research areas (Nedzelskytė et al., 2007).
Antimicrobial and Surface Coating Applications
Compounds containing the pyrazolidinamine scaffold, like this compound, demonstrate significant antimicrobial activity. They have been incorporated into polyurethane varnish formulas and printing ink pastes, showing effective antimicrobial effects against various microbial strains. This application is particularly relevant for developing surface coatings with enhanced antimicrobial properties, which can be used in healthcare settings, food packaging, and other areas requiring sterilized surfaces (El‐Wahab et al., 2015).
Heterocyclic Compound Synthesis
The synthesis of new fused and spiro heterocyclic systems from pyrazolidinediones indicates the versatility of the pyrazolidinamine structure in creating complex heterocyclic compounds. These compounds have potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals, due to their structural complexity and biological activity potential. The ability to generate a variety of heterocyclic systems from a common precursor like this compound highlights the importance of such compounds in synthetic organic chemistry (Abdel-rahman et al., 2004).
Antimicrobial Properties
The synthesis of N-phenylpyrazole derivatives, using precursors related to this compound, has been shown to produce compounds with interesting antimicrobial properties. This suggests that derivatives of this compound could be explored as potential antimicrobial agents, offering a new avenue for the development of antimicrobial drugs or coatings with enhanced efficacy (Farag et al., 2008).
Propiedades
IUPAC Name |
1-[5-(4-bromoanilino)-3-methyl-2-phenylpyrazolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrN3O/c1-13-12-18(20-16-10-8-15(19)9-11-16)22(14(2)23)21(13)17-6-4-3-5-7-17/h3-11,13,18,20H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXYWXIBJPPHEMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(N1C2=CC=CC=C2)C(=O)C)NC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-3-hydroxy-3-[2-(4-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4007245.png)
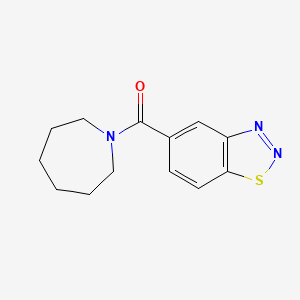
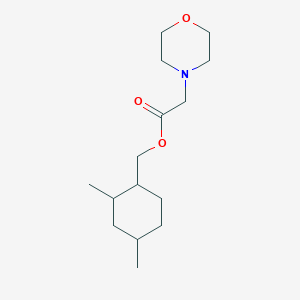
![N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)glycinamide](/img/structure/B4007265.png)
![methyl 3-[(4-chlorobenzyl)amino]-2-cyclopentyl-3-oxopropanoate](/img/structure/B4007276.png)
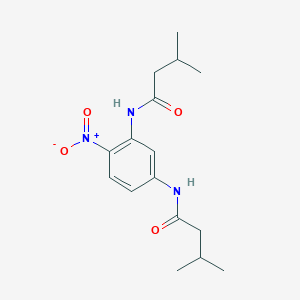
![4-{[2-(3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}morpholine](/img/structure/B4007284.png)
![ethyl {4-[(1-ethyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]phenoxy}acetate](/img/structure/B4007291.png)
![[1-(2-chloro-3,4-dimethoxybenzyl)-3-(2-fluorobenzyl)-3-piperidinyl]methanol](/img/structure/B4007292.png)

![N-[2-(4-methoxyphenyl)ethyl]-1-(phenylacetyl)-4-piperidinecarboxamide](/img/structure/B4007308.png)
![N-(4-chlorophenyl)-N'-{2-[4-(3,4-dichlorobenzoyl)-1-piperazinyl]ethyl}ethanediamide](/img/structure/B4007311.png)
![N-(4-bromo-3-chlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4007328.png)
